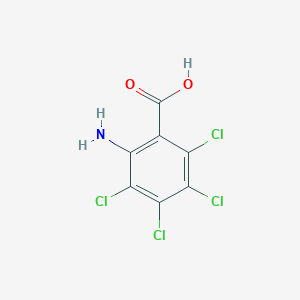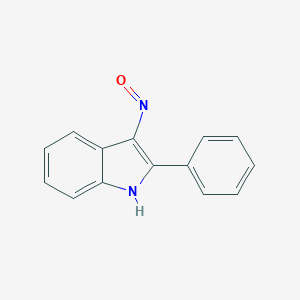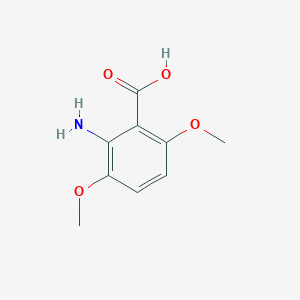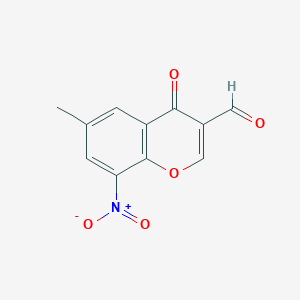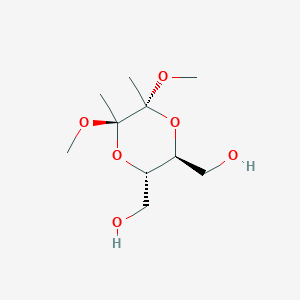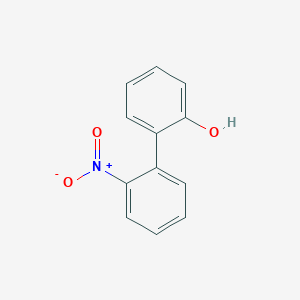
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule drug that has shown promise in the treatment of various types of cancer. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by altering gene expression patterns in cancer cells.
Mecanismo De Acción
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDACs, 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide increases histone acetylation and alters gene expression patterns in cancer cells, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 and G2/M phases, reduces the expression of anti-apoptotic proteins, and increases the expression of pro-apoptotic proteins. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has several advantages for lab experiments, including its small molecular size, high potency, and broad-spectrum anti-tumor activity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide treatment. Another area of interest is the combination of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide with other chemotherapeutic agents to enhance its anti-tumor effects. Additionally, the development of new formulations and delivery methods for 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could improve its solubility and reduce its toxicity. Finally, further preclinical and clinical trials are needed to fully evaluate the safety and efficacy of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide in the treatment of cancer.
Métodos De Síntesis
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 2-chloro-4-methoxy-N-methylsulfonylaniline, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propiedades
Número CAS |
6175-75-3 |
|---|---|
Nombre del producto |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
Fórmula molecular |
C16H16ClIN2O4S |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21) |
Clave InChI |
PNSSRUBSCAKICS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
